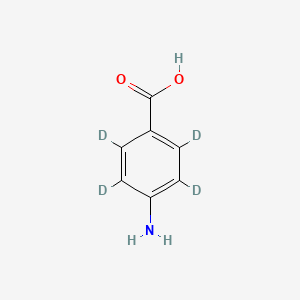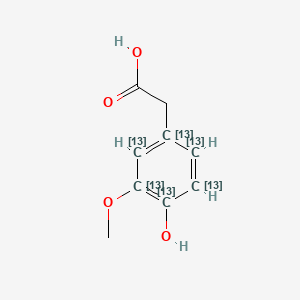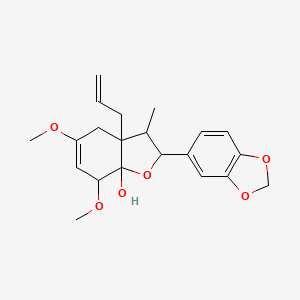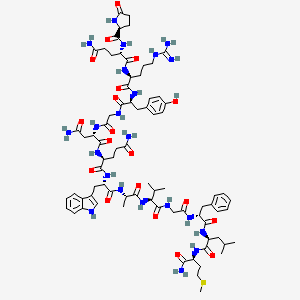
4-Aminobenzoic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzoic Acid-d4 is a deuterated form of p-Aminobenzoic acid, also known as PABA . It has deuterium labels substituted for the aryl protons . It is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Synthesis Analysis
In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . The tested derivatives of 4- and 2-aminobenzoic acid displayed linear response to nitrite concentrations up to 125 μM .Molecular Structure Analysis
The molecular formula of 4-Aminobenzoic Acid-d4 is C7H3D4NO2 . It consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis
4-Aminobenzoic Acid-d4 has deuterium labels substituted for the aryl protons, presenting a comparison sample for PABA with a deconvoluted spectroscopic signature . It is a bacterial intermediate in folate synthesis .Physical And Chemical Properties Analysis
4-Aminobenzoic Acid-d4 has deuterium labels substituted for the aryl protons, presenting a comparison sample for PABA with a deconvoluted spectroscopic signature .科学研究应用
Antimicrobial and Cytotoxic Agents
4-Aminobenzoic Acid derivatives have been studied for their potential as antimicrobial and cytotoxic agents. By combining the molecule with various aromatic aldehydes, researchers have created Schiff bases that exhibit antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) from 15.62 µM. They also show moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some derivatives also demonstrate notable cytotoxicity against cancer cell lines like HepG2 (IC 50 ≥ 15.0 µM) .
Biosensor Development
The electropolymerization of 4-Aminobenzoic Acid on graphite electrodes has been explored for creating functionalized platforms for biomolecule immobilization. These platforms are promising for the development of biosensors, particularly for the immobilization and direct detection of purine bases like adenine and guanine, as well as for recognizing hybridization events with complementary targets .
Pharmaceutical Intermediate
4-Aminobenzoic Acid serves as an intermediate in the synthesis of folate (Vitamin BX), which is essential for many biological processes. It’s also used in the production of azo dyes and cross-linking agents, and has applications in the biomedical sector for the preparation of local anesthetics and ointments .
Sunscreen Component
One of the earliest uses of 4-Aminobenzoic Acid was as a component in sunscreens. Despite some controversy over its photoprotective efficacy, it has been a common ingredient due to its ability to absorb ultraviolet radiation .
Folate Precursor Conversion
4-Aminobenzoic Acid is a folate precursor that can be converted into various biologically active derivatives. These derivatives have shown promise as antimicrobial agents, highlighting the compound’s versatility in medical research .
Synthesis of Schiff Bases
The simple chemical modification of 4-Aminobenzoic Acid into Schiff bases has resulted in the constitution of antibacterial activity. This process involves the combination of the acid with aromatic aldehydes, which can be tuned to enhance specific bioactivities .
作用机制
Target of Action
4-Aminobenzoic Acid-d4, also known as PABA-d4, is a deuterium-labeled derivative of 4-Aminobenzoic acid . The primary target of 4-Aminobenzoic Acid-d4 is the synthesis of folate by bacteria, plants, and fungi . It is an intermediate in this process .
Mode of Action
4-Aminobenzoic Acid-d4 interacts with its targets by being incorporated into the synthesis of folate . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Biochemical Pathways
The biochemical pathway affected by 4-Aminobenzoic Acid-d4 is the synthesis of folate . Folate is essential for the synthesis of DNA, RNA, and proteins, as well as for the maintenance and repair of cells .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of 4-Aminobenzoic Acid-d4 is the synthesis of folate . This is crucial for many biological processes, including the synthesis of DNA, RNA, and proteins, as well as cell maintenance and repair .
Action Environment
The action of 4-Aminobenzoic Acid-d4 can be influenced by various environmental factors. For instance, the synthesis of folate can be affected by the availability of chorismate and the activity of the enzymes involved in the process
安全和危害
4-Aminobenzoic Acid-d4 may form combustible dust concentrations in air . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, store under an inert atmosphere, and protect from direct sunlight .
属性
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)



![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)



![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)